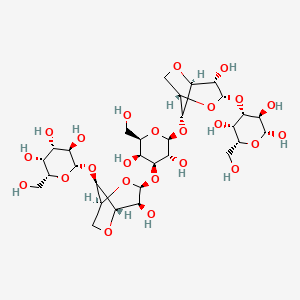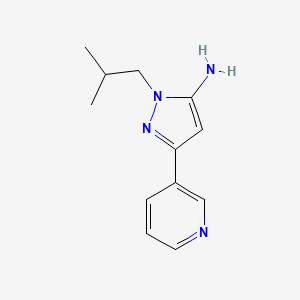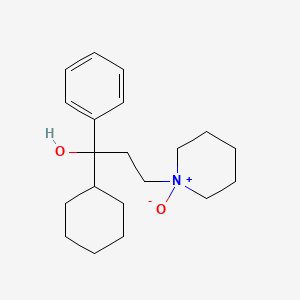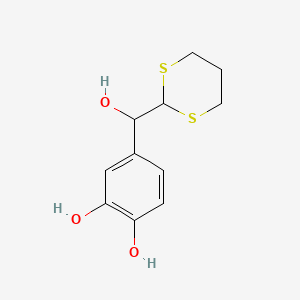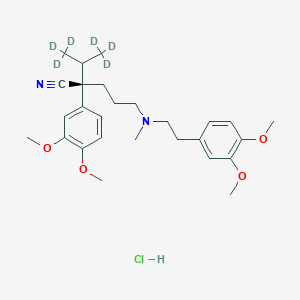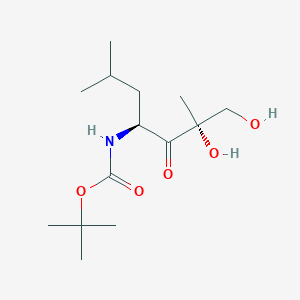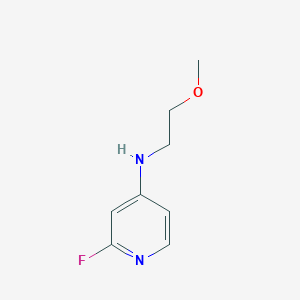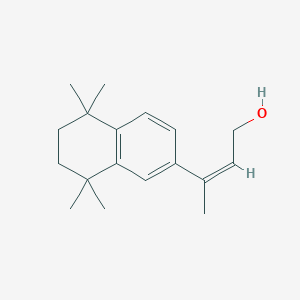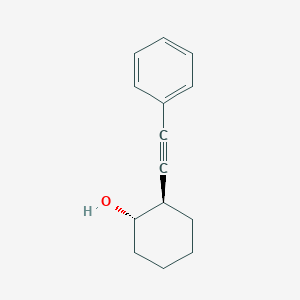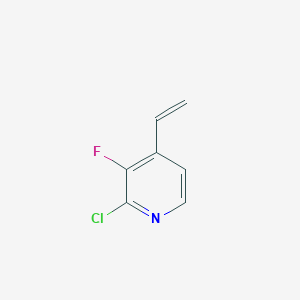
3-Fluoro-5-(trifluoromethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F4O2 It is a derivative of phenol, where the hydrogen atoms in the phenol ring are substituted with fluorine and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into trifluoromethyl aryl ethers . This method allows for the efficient introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of 3-Fluoro-5-(trifluoromethoxy)phenol may involve large-scale synthesis using similar chlorination/fluorination sequences. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, where the fluorine or trifluoromethoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s fluorine and trifluoromethoxy groups can enhance the biological activity of molecules, making it useful in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can improve product performance.
Mecanismo De Acción
The mechanism by which 3-Fluoro-5-(trifluoromethoxy)phenol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with proteins, enzymes, and other biological molecules . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: This compound has a similar structure but with the trifluoromethyl group in the para position.
3-Fluorophenol: This compound lacks the trifluoromethoxy group, making it less reactive and less versatile in certain applications.
Uniqueness
3-Fluoro-5-(trifluoromethoxy)phenol is unique due to the presence of both fluorine and trifluoromethoxy groups. These substituents confer distinct chemical and biological properties, making the compound valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H4F4O2 |
|---|---|
Peso molecular |
196.10 g/mol |
Nombre IUPAC |
3-fluoro-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4F4O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H |
Clave InChI |
KBUMJMMCKJGFDU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OC(F)(F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


